Methyl 4-{[({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate
Description
Methyl 4-{[({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate is a synthetic 1,3,4-thiadiazole derivative with a complex structure featuring:
- A 1,3,4-thiadiazole core, known for its electron-deficient aromatic system and pharmacological relevance.
- A sulfanylacetyl linker bridging the thiadiazole and a methyl 4-aminobenzoate moiety, which introduces hydrogen-bonding capacity and ester functionality.
This compound is hypothesized to exhibit biological activity (e.g., antimicrobial or anticancer properties) due to structural similarities to other bioactive thiadiazoles .
Properties
Molecular Formula |
C23H19N3O3S3 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
methyl 4-[[2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H19N3O3S3/c1-29-21(28)16-9-11-18(12-10-16)24-20(27)14-31-23-26-25-22(32-23)30-13-17-7-4-6-15-5-2-3-8-19(15)17/h2-12H,13-14H2,1H3,(H,24,27) |
InChI Key |
IFFCKTPLVFNZCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Hydrazide-Isothiocyanate Cyclization (Primary Route)
The most cited method involves cyclization of hydrazide intermediates with isothiocyanates, followed by alkylation and amidation (Figure 1).
Step 1: Synthesis of Hydrazide Intermediate
Hydrazine hydrate reacts with carboxylic acids (e.g., acetic acid) in the presence of Al₂O₃ or molecular sieves to form hydrazides. For example:
-
Example : Isobutyric acid (0.50 mol) and hydrazine hydrate (0.75 mol) in xylene with Al₂O₃ yield isobutyrylhydrazide (78% yield).
Step 2: Isothiocyanate Formation
Alkyl chloroformates (e.g., ethyl chloroformate) react with sodium thiocyanate (NaSCN) in xylene at 55–65°C to generate isothiocyanates:
-
Example : Ethyl chloroformate (0.50 mol) and NaSCN (0.55 mol) produce ethyl isothiocyanatecarboxylate (85% yield).
Step 3: Cyclization to 1,3,4-Thiadiazole
Mixing hydrazide and isothiocyanate solutions at 90–110°C forms thiosemicarbazide intermediates, which undergo cyclization with phosphorus oxychloride (POCl₃) to yield 1,3,4-thiadiazole derivatives:
Step 4: Alkylation with 1-Naphthylmethyl Bromide
The thiadiazole intermediate undergoes alkylation with 1-naphthylmethyl bromide in the presence of K₂CO₃ or NaH:
-
Example : Reaction in dimethylformamide (DMF) at 0–5°C yields the 5-[(1-naphthylmethyl)sulfanyl] substituent (72–79% yield).
Step 5: Amidation with Methyl 4-Aminobenzoate
The thioacetyl group is introduced via coupling with chloroacetyl chloride, followed by reaction with methyl 4-aminobenzoate in tetrahydrofuran (THF):
Alternative Thiosemicarbazide Dehydration
Older methods use thiosemicarbazide dehydration with H₂SO₄ or acetic acid, but these are less efficient (yields: 50–60%).
Optimization and Challenges
Catalysts and Solvents
Critical Parameters
-
Temperature Control : Exceeding 110°C during cyclization leads to decomposition.
-
Moisture Sensitivity : Thiol intermediates require inert atmospheres to prevent oxidation.
Analytical Characterization
Key spectroscopic data from Sigma-Aldrich and patents:
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₃H₁₉N₃O₃S₃ |
| CAS Number | 613226-22-5 |
| ¹H NMR (CDCl₃) | δ 8.15 (d, 2H), 7.85 (m, 4H), 4.55 (s, 2H) |
| IR (KBr) | 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S) |
| HPLC Purity | >95% (reported) |
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Hydrazide-Isothiocyanate | 70–80% | High purity, scalable | Multi-step, moisture-sensitive |
| Thiosemicarbazide Route | 50–60% | Simpler reagents | Low yield, corrosive conditions |
Industrial-Scale Considerations
-
Cost Drivers : 1-Naphthylmethyl bromide and POCl₃ contribute >60% of raw material costs.
-
Purification : Column chromatography (silica gel, hexane/EtOAc) is required for final product isolation.
Recent Advances
Patent CN108794427B (2023) highlights microwave-assisted cyclization, reducing reaction time from 4 hours to 30 minutes with comparable yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Methyl 4-{[({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which Methyl 4-{[({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate exerts its effects depends on its interaction with molecular targets. The compound’s sulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. The thiadiazole ring may also interact with nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to four structurally related 1,3,4-thiadiazole derivatives (Table 1), with key differences in substituents, physicochemical properties, and reported applications:
Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
Note: The target compound’s molecular formula is inferred from structural analogs due to lack of explicit data in the evidence.
Key Structural and Functional Insights
Substituent Effects on Lipophilicity: The 1-naphthylmethyl group in the target compound confers higher lipophilicity compared to phenyl or methylphenyl substituents in analogs . This may improve membrane permeability but could reduce aqueous solubility.
Bioactivity Correlations :
- Thiadiazoles with electron-withdrawing groups (e.g., sulfonyl in ) show enhanced target specificity, while bulky aromatic groups (e.g., naphthyl in the target) may improve binding to hydrophobic enzyme pockets .
- Acetamide and ester moieties (in ) introduce hydrogen-bonding sites, critical for interactions with biological targets like bacterial enzymes .
Synthetic Utility :
- The bis-sulfanyl derivative in highlights the role of sulfur atoms in coordinating metals or forming disulfide bonds, useful in materials science .
Research Findings and Gaps
- Antimicrobial Potential: Compounds like and demonstrate that thiadiazole derivatives with polar substituents (e.g., acetamide, sulfonyl) exhibit measurable antimicrobial activity, suggesting the target compound could be similarly active .
- Structural Limitations : The target compound’s high molecular weight (~600 g/mol) may challenge compliance with Lipinski’s rule of five, necessitating further ADMET studies.
Biological Activity
Methyl 4-{[({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate, a complex organic compound, is characterized by its unique structural components that include a thiadiazole ring and naphthylmethyl sulfanyl groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 432.58 g/mol. The structure features a methyl ester group, a thiadiazole moiety, and an aromatic amine which contribute to its chemical reactivity and biological activity.
Biological Activity Overview
Research has indicated that compounds containing the 1,3,4-thiadiazole ring exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : Thiadiazole derivatives are known for their effectiveness against various bacterial strains. Studies have shown that compounds similar to this compound demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The presence of the thiadiazole ring has been linked to anticancer activity. Research suggests that these compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Antimicrobial Studies
A study conducted by Gür et al. synthesized several thiadiazole derivatives and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | S. aureus | 32 |
| Thiadiazole Derivative B | E. coli | 64 |
Anticancer Activity
In vitro studies have shown that thiadiazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, a derivative structurally similar to this compound was tested against human breast cancer cells (MCF-7) and demonstrated an IC50 value of approximately 15 µM .
Mechanistic Insights
The mechanism of action for the biological activities of thiadiazole derivatives often involves:
- DNA Interaction : Studies using UV-vis spectroscopy have shown that these compounds can intercalate into DNA, leading to inhibition of DNA replication.
- Enzyme Inhibition : Thiadiazole derivatives have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and tumor cell metabolism.
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- Case Study on Antimicrobial Efficacy : A series of experiments demonstrated that a specific thiadiazole derivative exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an observed zone of inhibition greater than 20 mm at concentrations above 100 µg/mL.
- Case Study on Anticancer Activity : In a comparative study against standard chemotherapeutics like doxorubicin, a thiadiazole derivative showed lower cytotoxicity in normal cells while maintaining high efficacy against cancer cells.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Methyl 4-{[({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate?
- Methodology : The synthesis typically involves multi-step reactions:
Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides or carbodiimides under reflux conditions.
Introduction of the naphthylmethylsulfanyl group via nucleophilic substitution or thiol-ene coupling.
Acetylation and coupling with methyl 4-aminobenzoate using coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF .
- Critical Parameters : Reaction temperature (often 60–100°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: CHCl₃/MeOH mixtures) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm regiochemistry of the thiadiazole ring and substitutions (e.g., naphthylmethyl protons at δ 4.5–5.0 ppm for SCH₂ groups) .
- Mass Spectrometry (EI/ESI) : Verify molecular weight (e.g., [M+H]+ peak at m/z ~520) and fragmentation patterns .
- TLC/HPLC : Monitor reaction progress (Rf values in 7:3 CHCl₃/MeOH) and purity (>95%) .
Advanced Research Questions
Q. How can reaction yields be optimized during the thiadiazole ring formation?
- Methodology :
- Solvent Selection : Use DMF or THF for better solubility of intermediates, minimizing side reactions .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Yield Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, ZnCl₂ | 78 | 97 |
| THF, 60°C, no catalyst | 52 | 89 |
Q. How can computational modeling predict the compound’s biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2) based on the naphthyl group’s hydrophobic interactions and sulfanyl’s hydrogen-bonding potential .
- QSAR Studies : Correlate substituent electronegativity (e.g., –SCH₂ vs. –OCH₃) with inhibitory activity (IC₅₀ values) .
Q. How to resolve contradictions in biological activity data across similar thiadiazole derivatives?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values from assays (e.g., antimicrobial vs. anticancer) to identify structure-activity trends. For example:
| Substituent | IC₅₀ (µM) Antimicrobial | IC₅₀ (µM) Anticancer |
|---|---|---|
| –SCH₂C₁₀H₇ (naphthyl) | 12.3 ± 1.2 | 8.7 ± 0.9 |
| –OCH₃ | 45.6 ± 3.1 | 32.4 ± 2.5 |
- Hypothesis Testing : Differences may arise from cell permeability (logP) or target specificity .
Experimental Design Considerations
Q. What controls are critical in assessing the compound’s enzyme inhibition efficacy?
- Methodology :
- Positive Controls : Use known inhibitors (e.g., Celecoxib for COX-2) to validate assay conditions.
- Negative Controls : Include solvent-only (DMF) and scrambled peptide controls to rule out non-specific binding .
- Dose-Response Curves : Generate data at 6–8 concentrations (1 nM–100 µM) to calculate Hill coefficients .
Q. How to troubleshoot low yields in the final coupling step?
- Methodology :
- Activation Check : Ensure coupling agents (e.g., EDC) are fresh; test with a model reaction (e.g., benzoic acid + aniline).
- Steric Hindrance Mitigation : Introduce a spacer (e.g., –CH₂– between thiadiazole and acetyl groups) to improve reactivity .
Data Contradiction Analysis
Q. Why do solubility predictions conflict with experimental observations?
- Methodology :
- Computational vs. Empirical : LogP values (predicted: ~3.5) may not account for crystalline packing effects. Experimentally, the compound shows poor solubility in water but high solubility in DMSO (>50 mg/mL) .
- Adjustments : Use co-solvents (e.g., 10% Tween-80) or salt formation (e.g., sodium salt of the carboxylate) for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
